(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid
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Overview
Description
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid, also known as DME-HA, is a synthetic amino acid derivative that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mechanism Of Action
The mechanism of action of (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. Specifically, (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which plays a key role in regulating a variety of cellular processes.
Biochemical And Physiological Effects
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). It has also been shown to have anti-inflammatory effects and to regulate the activity of certain transcription factors involved in gene expression.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid in lab experiments is its specificity for PKC inhibition, which allows researchers to study the effects of PKC activity on a variety of cellular processes. However, (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
There are many potential future directions for research on (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid, including the development of more potent and specific PKC inhibitors, the investigation of its potential therapeutic applications in cancer and other diseases, and the exploration of its role in regulating other cellular signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid and its effects on cellular processes.
Synthesis Methods
The synthesis of (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid involves the reaction of (E)-2-hexenal with diethylamine, followed by the addition of N,N-dimethylformamide dimethyl acetal. The resulting product is then treated with hydrochloric acid to yield (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid. This synthesis method has been well-established and is widely used in the production of (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid for scientific research purposes.
Scientific Research Applications
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a variety of potential applications, including as a tool for studying protein-protein interactions, as a potential therapeutic agent for the treatment of cancer and other diseases, and as a probe for studying the structure and function of biological molecules.
properties
CAS RN |
145119-17-1 |
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Product Name |
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid |
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(E)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hex-2-enoic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h5,7H,4,6,8H2,1-3H3,(H,12,15)(H,13,14)/b7-5+ |
InChI Key |
KTPXGKJPQIWTSE-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC/C=C/C(=O)O |
SMILES |
CC(C)(C)OC(=O)NCCCC=CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC=CC(=O)O |
synonyms |
(E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid |
Origin of Product |
United States |
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